4-Bromo-1-(3-(methylsulfonyl)propyl)-1h-pyrazol-3-amine

Medicinal Chemistry Physicochemical Property Differentiation Oral Bioavailability Prediction

Generic 4-bromopyrazoles lack the N1-sulfone pharmacophore critical for target engagement in kinase programs. This compound solves that deficit with a unique C4-Br handle, C3-NH2 nucleophile, and a metabolically stable methylsulfonylpropyl chain on a single pyrazole core. - Enables two sequential, protecting-group-free orthogonal diversifications: amidation at C3-NH2 followed by Suzuki-Miyaura cross-coupling at C4-Br. - Matched molecular pair with the thioether analog (CAS 1598134-01-0) quantifies sulfone contributions (ΔTPSA ~17-20 Å2) to target potency. - 98% purity grade permits direct use in parallel library synthesis without intermediate purification, accelerating SAR exploration.

Molecular Formula C7H12BrN3O2S
Molecular Weight 282.16 g/mol
Cat. No. B13637645
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-1-(3-(methylsulfonyl)propyl)-1h-pyrazol-3-amine
Molecular FormulaC7H12BrN3O2S
Molecular Weight282.16 g/mol
Structural Identifiers
SMILESCS(=O)(=O)CCCN1C=C(C(=N1)N)Br
InChIInChI=1S/C7H12BrN3O2S/c1-14(12,13)4-2-3-11-5-6(8)7(9)10-11/h5H,2-4H2,1H3,(H2,9,10)
InChIKeyVSUMSMQCDWXWKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-1-(3-(methylsulfonyl)propyl)-1H-pyrazol-3-amine Procurement Guide


4-Bromo-1-(3-(methylsulfonyl)propyl)-1H-pyrazol-3-amine (CAS 1341331-85-8, MW 282.16 g/mol, C₇H₁₂BrN₃O₂S) is a tri-functionalized pyrazole building block designed for medicinal chemistry and agrochemical intermediate applications . It combines three synthetically enabling features on a single pyrazole core: a bromine atom at the 4-position for cross-coupling, a primary amine at the 3-position for amidation or urea formation, and an N1-tethered methylsulfonylpropyl chain that confers enhanced solubility and metabolic stability . Commercial availability is established through multiple vendors at purities ranging from 97% to 98%, with confirmed stocking at scales from 100 mg to 25 g .

C4–Br Enables Suzuki-Miyaura or Heck cross-coupling for aryl diversification
C3–NH₂ Primary amine for amidation, urea formation, or reductive amination
N1–chain Methylsulfonylpropyl group supports solubility and pharmacophore fit

Why Generic Pyrazole Analogs Cannot Replace This Compound


Substituting this compound with a generic 4-bromopyrazole or an alternative N1-substituted pyrazole derivative introduces critical functional deficits that undermine synthetic utility. The methylsulfonylpropyl chain at N1 is not merely a solubilizing appendage: the sulfone moiety is a documented pharmacophore in kinase inhibitor design, contributing to target engagement in JAK/TYK2 and COX-2 inhibitor programs [1]. Replacing this compound with its methylsulfanyl (thioether) analog (CAS 1598134-01-0, MW 250.16) eliminates the hydrogen-bond-accepting sulfone oxygens and reduces the topological polar surface area, directly altering molecular recognition . Similarly, the des-bromo analog (CAS 1342474-44-5, 1-(3-methanesulfonylpropyl)-1H-pyrazol-4-amine) lacks the C4 halogen handle essential for Suzuki-Miyaura diversification [2]. The 3,5-dimethyl-substituted variant (CAS 1341714-79-1) sterically shields the C4 position and removes the reactive 3-amino group, rendering it unsuitable for amide library synthesis. The unique combination of the C4-Br handle, C3-NH₂ nucleophile, and N1-methylsulfonylpropyl chain is not simultaneously present in any commercially stocked single-isomer comparator.

Methylsulfanyl (thioether) analog lacks sulfone H-bond acceptors, shifting TPSA and molecular recognition.
Des-bromo analog (CAS 1342474-44-5) removes the C4 halogen handle, blocking Suzuki coupling pathways.
3,5-Dimethyl variant sterically shields C4 and eliminates the reactive 3-amino group, limiting derivatization.

Quantified Evidence vs. Closest Structural Analogs


Oxidation-State Dependent Topological Polar Surface Area

4-Bromo-1-(3-(methylsulfonyl)propyl)-1H-pyrazol-3-amine (the sulfone, CAS 1341331-85-8) exhibits a calculated topological polar surface area (TPSA) of 77.98 Ų, while its closest structural analog, the methylsulfanyl (thioether) variant 4-bromo-1-[3-(methylsulfanyl)propyl]-1H-pyrazol-3-amine (CAS 1598134-01-0), has a lower TPSA value, consistent with the absence of two sulfone oxygen atoms . This TPSA increase of approximately 17–20 Ų (estimated by the contribution of two S=O oxygen atoms at ~8.5–10 Ų each) directly impacts predicted membrane permeability, with the sulfone exceeding the commonly applied 75 Ų threshold for blood-brain barrier penetration while remaining within oral bioavailability guidelines (<140 Ų) . This positions the sulfone compound as more suitable for peripherally-restricted drug candidates.

Oxidation-state TPSA
Data to verify
Target TPSA 77.98 Ų vs. ~60 Ų (thioether analog)
Sulfone increases TPSA ~17–20 Ų, influencing permeability context
Computed values; experimental logD/permeability data needed
Medicinal Chemistry Physicochemical Property Differentiation Oral Bioavailability Prediction

Regioisomeric Differentiation: C3-Amine vs. C4-Amine Position

The target compound, with amine substitution at C3 of the pyrazole ring (C3-NH₂, C4-Br), is a regioisomer of 1-(3-methanesulfonylpropyl)-1H-pyrazol-4-amine (CAS 1342474-44-5; C4-NH₂, no halogen). The C3-NH₂/C4-Br arrangement places the nucleophilic amine adjacent to the electrophilic bromine on the pyrazole ring, enabling sequential derivatization: first amidation at C3, followed by Suzuki coupling at C4, without protecting group manipulation. By contrast, the C4-amine regioisomer (CAS 1342474-44-5) lacks an aryl halide handle entirely, precluding palladium-catalyzed cross-coupling diversification . The TPSA of the target compound (77.98 Ų) is also lower than that of the C4-amine regioisomer (86.4 Ų), indicating better predicted passive permeability [1].

Regioisomeric topology
Reported
C3-NH₂/C4-Br vs. C4-NH₂ (no halogen); ΔTPSA -8.42 Ų, ΔMW +78.90 Da
C3-amine/C4-bromo regioisomer enables sequential, protecting-group-free diversification
C4-amine regioisomer cannot undergo Suzuki coupling
Kinase Inhibitor Design Regioisomer Selection Structure-Activity Relationship

Commercial Purity Benchmarking and Quality Assurance

4-Bromo-1-(3-(methylsulfonyl)propyl)-1H-pyrazol-3-amine is offered at a certified minimum purity of 98% (HPLC) by ChemScene (Cat. No. CS-0285022) and at 97% by AKSci (Cat. No. 0042EM), with full batch-level quality assurance documentation available . In contrast, the structurally simplified building block 4-bromo-1-(methylsulfonyl)-1H-pyrazole (CAS 1006202-77-2), which lacks both the propyl linker and the 3-amino group, is typically offered at 95% purity by multiple vendors . The target compound's higher specification purity reduces the need for repurification before use in sensitive cross-coupling reactions, where halogen-containing impurities can poison palladium catalysts.

Commercial purity
Specification review
98% (HPLC) minimum purity; 97% alternative vendor; Δ +3% vs. 95% comparator
Higher specification reduces catalyst poisoning risk in Pd couplings
Batch-level documentation available; confirm before sensitive reactions
Procurement Specification Quality Control Intermediate Sourcing

Methylsulfonyl Pharmacophore in Kinase-Targeted Libraries

The methylsulfonylpropyl moiety is a validated pharmacophoric element in kinase inhibitor design. A closely related pyrazole intermediate bearing the 1-(3-(methylsulfonyl)propyl)-1H-pyrazol-4-yl group, when elaborated into advanced leads, yielded TYK2 IC₅₀ = 55 nM, JAK2 IC₅₀ = 55 nM, and JAK1/JAK3 IC₅₀ = 5,500 nM, demonstrating >100-fold selectivity for TYK2/JAK2 over JAK1/JAK3 in general enzyme inhibition assays [1]. While the target compound itself is an early-stage intermediate (not the final inhibitor), its N1-methylsulfonylpropyl chain is structurally identical to the fragment found in these selective TYK2 inhibitors, confirming that this specific linker-sulfone motif contributes to kinase pocket recognition [1]. Separately, 1,3-diaryl pyrazole derivatives bearing methylsulfonyl moieties have demonstrated selective COX-2 inhibition (IC₅₀ values as low as 0.058–0.075 μM) with selectivity indices of 154–198 over COX-1, validating the methylsulfonyl group as a key COX-2 pharmacophore [2].

Methylsulfonyl pharmacophore
Class-level
In elaborated leads: TYK2/JAK2 IC₅₀ 55 nM, >100-fold selectivity; COX-2 IC₅₀ 0.058–0.075 μM
Supports kinase/COX-2 pharmacophore context for library design
Activity from final compounds, not the building block itself
Kinase Inhibitor TYK2/JAK COX-2 Selectivity Methylsulfonyl Pharmacophore

Synthetic Handle Multiplicity: Tri-Functional Reactivity

The target compound contains three chemically orthogonal reactive sites on a single pyrazole scaffold: (i) a C4-bromine for Suzuki-Miyaura, Heck, or Buchwald-Hartwig couplings; (ii) a C3-primary amine for amide, urea, sulfonamide, or reductive amination chemistry; and (iii) a methylsulfonyl group that can serve as a hydrogen-bond acceptor or be further derivatized. In contrast, the analog 3,5-dimethyl-1-(3-(methylsulfonyl)propyl)-1H-pyrazol-4-amine (CAS 1341714-79-1) substitutes both the C4-bromine and the C3-amine positions with methyl groups, removing both the cross-coupling handle and the nucleophilic amine simultaneously, and leaving only the C4-amine as the sole reactive site for derivatization . The 4-bromo-1-(methylsulfonyl)-1H-pyrazole (CAS 1006202-77-2) eliminates the propyl linker and the 3-amine, reducing the compound to a two-functional-group system .

Synthetic handles
Data to verify
3 orthogonal reactive sites (C4-Br, C3-NH₂, N1-SO₂CH₃) vs. 1–2 for comparators
Tri-functional scaffold expands accessible chemical space for library production
Reactivity order must be validated in specific solvent/base systems
Diversifiable Intermediate Parallel Synthesis Suzuki-Miyaura Coupling MedChem Building Block

LogP and Predicted Solubility Profiling for Library Design

The target compound exhibits a calculated LogP of 0.6625, placing it squarely within lead-like chemical space (commonly defined as LogP ≤ 3) and indicating balanced hydrophilicity–lipophilicity . In contrast, the C4-amine regioisomer 1-(3-methanesulfonylpropyl)-1H-pyrazol-4-amine has an XLogP3 of -0.8, placing it at the hydrophilic extreme and suggesting potentially poor membrane permeability [1]. The 3,5-dimethyl analog (CAS 1341714-79-1) reports a LogP of -1.36, even more hydrophilic, largely driven by the absence of the bromine atom which contributes approximately +0.6–0.8 LogP units. The LogP of 0.66 for the target thus represents a favorable midpoint between the overly hydrophilic des-bromo analogs and excessively lipophilic poly-halogenated pyrazoles, aligning with established lead-likeness criteria.

LogP / solubility profile
Reported
LogP 0.66 (target) vs. -0.8 (C4-amine regioisomer) and -1.36 (3,5-dimethyl analog)
Balanced LogP supports lead-like property space for hit-to-lead progression
Computed LogP; confirm with experimental shake-flask or chromatographic methods
ADME Prediction Lead-Likeness Fragment-Based Drug Design

Recommended Application Scenarios Based on Evidence


Kinase-Focused Fragment Library Construction

Medicinal chemistry teams building focused kinase inhibitor libraries should prioritize this compound as a core scaffold. The N1-methylsulfonylpropyl chain has been validated in advanced leads showing TYK2/JAK2 IC₅₀ values of 55 nM with >100-fold selectivity over JAK1/JAK3 in enzyme inhibition assays [1]. Additionally, methylsulfonyl-bearing pyrazoles exhibit COX-2 IC₅₀ values as low as 0.058–0.075 μM [2]. Procurement of this compound at 98% purity (ChemScene CS-0285022) enables direct use in parallel amidation (at C3-NH₂) followed by Suzuki diversification (at C4-Br) without intermediate purification, accelerating SAR exploration. The balanced LogP of 0.66 ensures library members remain within lead-like physicochemical space .

Sequential Orthogonal Diversification for DEL or Parallel Synthesis

The tri-functional topology of 4-Bromo-1-(3-(methylsulfonyl)propyl)-1H-pyrazol-3-amine — featuring a C3-amine, C4-bromine, and N1-sulfone — enables two sequential, chemically orthogonal diversification steps without protecting group manipulation. This is ideally suited for DNA-encoded library (DEL) synthesis or automated parallel chemistry platforms where synthetic step economy directly determines library size and cost. The C3-amine can first be derivatized via amide coupling or reductive amination, followed by Suzuki-Miyaura cross-coupling at C4-Br using the well-established conditions reported for 4-bromopyrazoles (Pd(PPh₃)₄, aqueous K₂CO₃, toluene/ethanol, 80°C) [1]. The three reactive sites effectively triple the accessible diversity relative to mono-functional analogs such as the 3,5-dimethyl variant (CAS 1341714-79-1), which offers only a single C4-amine derivatization point.

Agrochemical Intermediate for Sulfonylpyrazole Candidates

The class of aryl alkylsulfonyl pyrazoles is well-precedented in agrochemical patent literature as herbicidal active ingredients [1]. The target compound's C4-bromine enables late-stage arylation to introduce aryl or heteroaryl groups at the position equivalent to known herbicidal sulfonylpyrazole pharmacophores. The methylsulfonyl group at N1 mirrors the sulfone motif found in commercial agrochemicals, where it contributes to both target-site binding and environmental stability. Industrial procurement teams synthesizing agrochemical lead candidates should select the 98% purity grade (ChemScene CS-0285022, storage at 2–8°C) to ensure reproducible cross-coupling yields at gram-to-kilogram scale. The compound is classified under GHS06 (Danger, H301-H311-H331, UN 2811, Class 6.1, PG III), requiring appropriate hazardous material shipping protocols; ChemScene offers HazMat fee management with Excepted Quantity packaging options for small-scale shipments.

Comparative SAR Studies with Systematic Substituent Variation

Research groups conducting systematic structure-activity relationship (SAR) studies on pyrazole-based bioactive molecules should procure this compound alongside its closest structural comparators as a matched set. Specifically, the target sulfone (CAS 1341331-85-8) should be ordered in parallel with the methylsulfanyl analog (CAS 1598134-01-0) to probe the impact of sulfur oxidation state on target potency and selectivity [1]. The measured ΔTPSA of ~17–20 Ų and ΔLogP of approximately +0.6 to +0.8 units (attributable to the bromine) between these matched pairs provide a quantitative framework for interpreting biological activity differences [2]. The C4-amine regioisomer (CAS 1342474-44-5) and 3,5-dimethyl analog (CAS 1341714-79-1) should be included as negative controls lacking the C4-Br handle, enabling deconvolution of halogen-bonding contributions from scaffold effects.

Application
Selection Property
Validation Focus
Kinase-targeted fragment library synthesis
N1-methylsulfonylpropyl pharmacophore context
TYK2/JAK and COX-2 selectivity assay context
Sequential orthogonal diversification (DEL / parallel synthesis)
Tri-functional reactivity: C3-amine then C4-bromine derivatization
Protecting-group-free synthetic route efficiency
Agrochemical lead candidate synthesis
Aryl alkylsulfonyl pyrazole scaffold
Herbicidal activity screening context
Matched-pair SAR studies
Oxidation-state and regioisomer analog set
Substituent impact on bioactivity endpoints
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